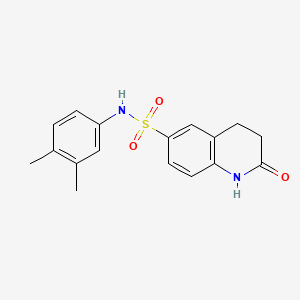
N-(3,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
概要
説明
ML170 is a small molecule drug that has been identified as a stimulant for pyruvate kinase isozymes M1 and M2 (PKM2). This compound has shown potential in the treatment of neoplasms, making it a subject of interest in cancer research .
科学的研究の応用
ML170 has several scientific research applications, particularly in the field of cancer research. It acts as a stimulant for pyruvate kinase isozymes M1 and M2, which play a crucial role in the metabolism of cancer cells . By stimulating these enzymes, ML170 can potentially inhibit the growth of cancer cells and induce apoptosis.
In addition to cancer research, ML170 may have applications in other areas of biology and medicine, such as metabolic disorders and neurodegenerative diseases. Its ability to modulate key metabolic pathways makes it a valuable tool for studying various biological processes.
将来の方向性
The study of this compound could open up new avenues in various fields, depending on its properties. For instance, if it shows biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ML170 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of ML170 would involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
ML170 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
作用機序
The mechanism of action of ML170 involves the stimulation of pyruvate kinase isozymes M1 and M2 (PKM2). These enzymes are involved in the glycolytic pathway, which is essential for energy production in cells. By stimulating PKM2, ML170 enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased energy production and altered metabolic activity in cancer cells .
類似化合物との比較
Similar Compounds
ML141: Another PKM2 stimulant with similar effects on cancer cell metabolism.
ML265: A compound that targets a different enzyme in the glycolytic pathway but has similar applications in cancer research.
Uniqueness
ML170 is unique in its specific targeting of PKM2, which is overexpressed in many types of cancer cells. This selective targeting makes it a promising candidate for cancer therapy, as it can potentially minimize off-target effects and improve therapeutic outcomes.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-3-5-14(9-12(11)2)19-23(21,22)15-6-7-16-13(10-15)4-8-17(20)18-16/h3,5-7,9-10,19H,4,8H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFROMRRGGKYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate](/img/structure/B1663136.png)
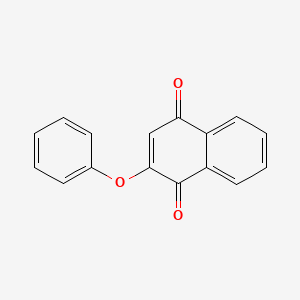
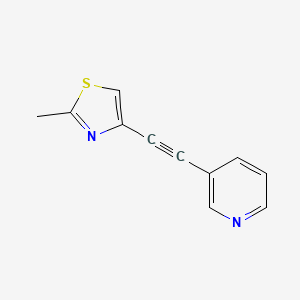
![N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-yl]acetamide](/img/structure/B1663140.png)
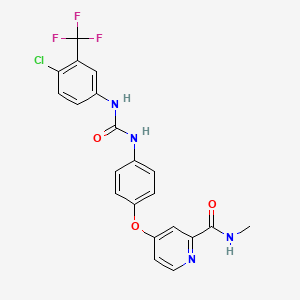
![N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine](/img/structure/B1663142.png)

![8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1663144.png)
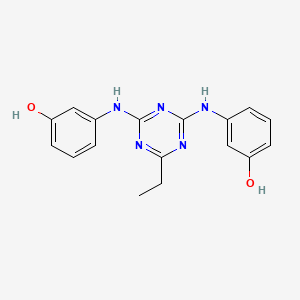

![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
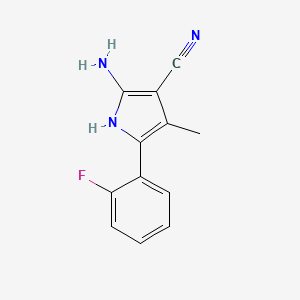
![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole](/img/structure/B1663158.png)